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Compound of Interest |

3-Chloro-2-methoxy-4-
Compound Name: o ,
pyridinamine
CAS No.: 1190198-20-9
Cat. No.: B1368898

Executive Summary

3-Chloro-2-methoxy-4-pyridinamine (CAS: 1190198-20-9) is a critical heterocyclic
intermediate, notably utilized in the synthesis of Dihydroorotate Dehydrogenase (DHODH)
inhibitors and other kinase-targeting therapeutics.[1][2][3] Its structural integrity is defined by
the specific regiochemistry of the chlorine and methoxy substituents relative to the amino

group.

This guide provides a validated analytical framework for establishing the Identity, Purity, and
Potency of this compound. The protocols prioritize the differentiation of regioisomers (e.g., 5-
chloro analogs) and the quantification of potential synthetic by-products.

Target Molecule Profile
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Property Specification

IUPAC Name 3-Chloro-2-methoxy-pyridin-4-amine

CAS Number 1190198-20-9

Molecular Formula CeH7CIN20

Molecular Weight 158.59 g/mol

Exact Mass 158.0247 (monoisotopic)

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, Methanol, Dichloromethane;

Sparingly soluble in Water

Analytical Strategy & Workflow

The characterization strategy employs an orthogonal approach to ensure structural certainty.
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Figure 1: Orthogonal workflow for full characterization.

Method 1: High-Performance Liquid
Chromatography (HPLC)

Objective: Quantitative purity assessment and separation of potential regioisomers.

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1368898?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Chromatographic Conditions

The presence of the basic amino group and the hydrophobic chloro/methoxy substituents
requires a method that suppresses silanol interactions while maintaining retention.

Instrument: Agilent 1290 Infinity Il or equivalent UHPLC/HPLC.
e Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 pum (or equivalent).

o Why: High pH stability allows for basic mobile phases if needed, but standard acidic
conditions work well to protonate the amine (R-NH3+), improving peak shape.

e Mobile Phase A: 0.1% Formic Acid in Water (v/v).
o Mobile Phase B: Acetonitrile (HPLC Grade).

e Flow Rate: 1.0 mL/min.[4]

e Column Temp: 30°C.

e Detection: UV at 254 nm (primary) and 280 nm.

e Injection Volume: 5-10 pL.

Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash

18.1 95 5 Re-equilibration
23.0 95 5 End of Run

Sample Preparation

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_Analytical_Methods_for_the_Characterization_of_3_Chloro_2_pyrazinamine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Diluent: 50:50 Water:Acetonitrile.
e Concentration: Prepare a stock of 1.0 mg/mL. Dilute to 0.2 mg/mL for analysis.

 Filtration: 0.22 um PTFE filter (essential to remove insoluble particulates).

Method 2: Mass Spectrometry (LC-MS)

Obijective: Confirmation of molecular weight and chlorine isotope pattern verification.

lonization Parameters (ESI+)

o Polarity: Positive Mode (ESI+).

Capillary Voltage: 3.5 kV.[5]

Fragmentor: 100 V.

Gas Temperature: 350°C.

Scan Range: 100 — 500 m/z.

Data Interpretation (Self-Validating Criteria)

To validate the identity, the spectrum must exhibit the following:
e Base Peak: [M+H]* at m/z 159.0.

 |sotope Pattern: A distinct M+2 peak at m/z 161.0 with an intensity approximately 33% (1/3)
of the base peak.

o Mechanism:[2] Natural abundance of 3’Cl vs 3>Cl. Absence of this ratio indicates a des-
chloro impurity or incorrect structure.

e Fragmentation:
o Loss of Methyl (methoxy group): [M+H - 15]* — m/z ~144.

o Loss of NH3 (rare in soft ESI, but possible in-source): m/z ~142.
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Method 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and regioisomer confirmation.

Protocol

e Solvent: DMSO-ds (Preferred for solubility and exchangeable protons) or CDCls.
e Frequency: 400 MHz or higher.

 Internal Standard: TMS (0.00 ppm).

Predicted Spectral Data (DMSO-de)

The regiochemistry is confirmed by the coupling pattern of the two aromatic protons on the

pyridine ring.
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Key Validation Criterion: The coupling constant (

) between C5-H and C6-H should be approximately 5.5 - 6.0 Hz. This is characteristic of ortho
coupling in pyridine rings. If the protons appear as singlets, it suggests a para arrangement
(different isomer).

Impurity Profiling & Troubleshooting

Common synthesis routes (e.g., chlorination of 4-amino-2-methoxypyridine) can yield specific
by-products.
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Figure 2: Logical decision tree for impurity identification.

Troubleshooting Table

Observation Root Cause Corrective Action

) ) Sample solvent too strong Dissolve sample in initial
Split Peaks in HPLC ) _ _
(high % organic). mobile phase (95% Water).

Ensure Mobile Phase A has

0.1% Formic Acid or use

Tailing Amine Peak Silanol interaction. ]
Ammonium Acetate buffer (pH
4.5).
Run NMR in dry DMSO-ds;
Missing Amine H in NMR Deuterium exchange. avoid D20 shake unless
verifying exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Application Note: Analytical Characterization of 3-
Chloro-2-methoxy-4-pyridinamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368898#analytical-methods-for-3-chloro-2-methoxy-
4-pyridinamine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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